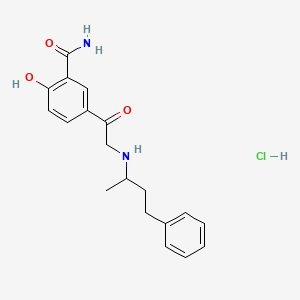

Chlorhydrate de labetalol

Vue d'ensemble

Description

Le chlorhydrate de labetalol est un médicament principalement utilisé pour traiter l’hypertension artérielle et gérer l’angine de poitrine. C’est un mélange racémique de deux diastéréoisomères et il fonctionne à la fois comme un antagoniste alpha et bêta-adrénergique . Ce composé est connu pour sa capacité à bloquer l’activation des récepteurs adrénergiques, ce qui contribue à réduire la pression artérielle et à soulager les symptômes de l’hypertension .

Applications De Recherche Scientifique

Labetalone hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in studies involving adrenergic receptor antagonists.

Biology: Research on labetalone hydrochloride helps in understanding the physiological effects of adrenergic receptor blockade.

Medicine: It is extensively studied for its therapeutic effects in treating hypertension and angina.

Mécanisme D'action

Le chlorhydrate de labetalol agit en bloquant l’action des récepteurs adrénergiques, en particulier les récepteurs ADRA1 et les bêta-adrénocepteurs. Ce blocage entraîne la relaxation et l’élargissement des vaisseaux sanguins, ce qui réduit la pression exercée sur les parois artérielles et, par conséquent, abaisse la pression artérielle . L’action double du composé sur les récepteurs alpha et bêta le rend efficace dans la gestion de l’hypertension et de l’angine de poitrine .

Analyse Biochimique

Biochemical Properties

Labetalone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at both alpha- and beta-adrenergic receptor sites. This dual antagonism helps in reducing blood pressure by decreasing vascular resistance and heart rate . The compound interacts with adrenergic receptors, which are G protein-coupled receptors involved in the sympathetic nervous system’s response to stress and other stimuli .

Cellular Effects

Labetalone hydrochloride affects various types of cells and cellular processes. It influences cell function by blocking adrenergic receptors, leading to a decrease in intracellular cyclic AMP levels. This reduction in cyclic AMP affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block both alpha- and beta-adrenergic receptors results in vasodilation and decreased heart rate, which are crucial for managing hypertension .

Molecular Mechanism

The molecular mechanism of labetalone hydrochloride involves its binding to alpha- and beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in intracellular cyclic AMP levels, reducing the phosphorylation of downstream targets involved in vasoconstriction and cardiac contractility. Additionally, labetalone hydrochloride’s alpha-adrenergic blocking activity contributes to vasodilation, further aiding in blood pressure reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of labetalone hydrochloride change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that labetalone hydrochloride maintains its antihypertensive effects over extended periods, although some degradation may occur, affecting its potency. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as vasodilation and heart rate reduction, remain consistent over time .

Dosage Effects in Animal Models

The effects of labetalone hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, labetalone hydrochloride can cause excessive hypotension and bradycardia. Studies in dogs have shown that the compound produces a dose-dependent reduction in blood pressure and myocardial contractility, with higher doses leading to more pronounced effects .

Metabolic Pathways

Labetalone hydrochloride is metabolized primarily in the liver through glucuronidation. The compound undergoes N-dealkylation to form metabolites such as 3-amino-1-phenyl butane, which may be further metabolized to benzylacetone and 3-amino-(4-hydroxyphenyl)butane. These metabolites are then excreted in the urine and feces. The metabolic pathways of labetalone hydrochloride involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

Labetalone hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake. It is primarily transported in the bloodstream bound to plasma proteins. The distribution of labetalone hydrochloride is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of labetalone hydrochloride is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and inhibit their activation. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du chlorhydrate de labetalol implique plusieurs étapes :

Réaction de la 1-méthyl-3-phénylpropylamine avec le 5-bromoacétyl-2-hydroxybenzamide : Cette réaction se produit en présence d’un solvant pour donner le 2-hydroxy-5-{[(1-méthyl-3-phénylpropyl)amino]acétyl}benzamide.

Réduction par le borohydrure de sodium : Le produit intermédiaire est ensuite réduit à l’aide de borohydrure de sodium en présence d’une base et d’un solvant pour former le 2-hydroxy-5-{1-hydroxy-2-[(1-méthyl-3-phénylpropyl)amino]éthyl}benzamide.

Addition d’acide chlorhydrique : De l’eau et du toluène sont ajoutés au mélange réactionnel, suivis de l’ajout d’acide chlorhydrique concentré pour obtenir le this compound brut.

Recristallisation : Le produit brut est dissous dans du méthanol et recristallisé à l’aide d’alcool isopropylique pour obtenir du this compound pur.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement obtenu par recristallisation pour éliminer les impuretés et obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de labetalol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé à l’aide de sulfate ferrique d’ammonium, ce qui donne un produit de couleur verte.

Réduction : Le composé peut être réduit à l’aide de borohydrure de sodium, comme mentionné dans les méthodes de préparation.

Substitution : Il peut subir des réactions de substitution, en particulier impliquant le cycle aromatique.

Réactifs et conditions courants

Oxydation : Le sulfate ferrique d’ammonium est couramment utilisé comme oxydant.

Réduction : Le borohydrure de sodium est utilisé comme agent réducteur en présence d’une base.

Principaux produits formés

Oxydation : Le principal produit formé est un composé de couleur verte, indiquant la présence d’une forme oxydée du this compound.

Réduction : Le processus de réduction donne le 2-hydroxy-5-{1-hydroxy-2-[(1-méthyl-3-phénylpropyl)amino]éthyl}benzamide.

Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études impliquant les antagonistes des récepteurs adrénergiques.

Biologie : La recherche sur le this compound aide à comprendre les effets physiologiques du blocage des récepteurs adrénergiques.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de labetalol est unique en raison de son action double sur les récepteurs alpha et bêta-adrénergiques. Parmi les composés similaires, on peut citer :

Propranolol : Un bêtabloqueur non sélectif utilisé pour traiter l’hypertension artérielle et l’anxiété.

Aténolol : Un bêtabloqueur sélectif bêta-1 utilisé pour l’hypertension et l’angine de poitrine.

Carvédilol : Un autre bêtabloqueur non sélectif avec une activité de blocage alpha supplémentaire.

Comparé à ces composés, la capacité du this compound à bloquer les récepteurs alpha et bêta offre un éventail plus large d’effets thérapeutiques, en particulier dans la gestion des urgences hypertensives et de l’hypertension induite par la grossesse .

Propriétés

IUPAC Name |

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHFVUYXWAEVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679731 | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96441-14-4 | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B580151.png)

![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)